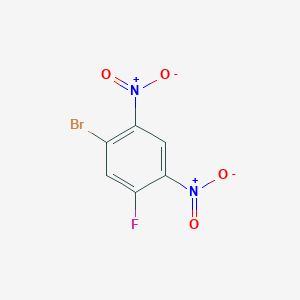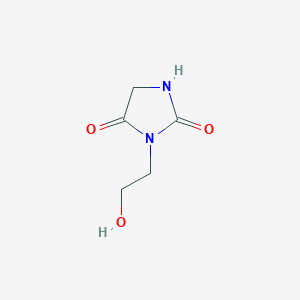
3-(2-Hydroxyethyl)imidazolidine-2,4-dione
Übersicht
Beschreibung
3-(2-Hydroxyethyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered significant attention in the scientific community. It is known for its unique structure, which includes an imidazolidine ring with a hydroxyethyl group attached. This compound is also referred to as imidazolidine-2,4-dione or glycocyamine.
Wirkmechanismus
Target of Action
Similar compounds such as imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, and antifungal activity .
Mode of Action
It’s worth noting that related compounds have been reported to control the voltage-dependent na-channels of neurons and the influx of ca from nerve cells, increasing the normal seizure threshold and inhibiting seizure activity .
Biochemical Pathways
Related compounds such as imidazolidine-2-thione derivatives have been reported to inhibit dopamine β-hydroxylase (dbh), which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .
Result of Action
Related compounds have been reported to exhibit significant biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-hiv properties .
Action Environment
It’s worth noting that the storage temperature for this compound is room temperature, suggesting that it may be stable under normal environmental conditions .
Biochemische Analyse
Biochemical Properties
3-(2-Hydroxyethyl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase, which catalyzes the methylation of glycocyamine to form creatine. This interaction is essential for the production of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycocyamine has been shown to enhance the expression of genes involved in energy metabolism, thereby boosting cellular energy levels . Additionally, it affects cell signaling pathways related to muscle contraction and neuronal activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for guanidinoacetate N-methyltransferase, facilitating the transfer of a methyl group to form creatine. This enzyme-substrate interaction is critical for the synthesis of creatine, which in turn influences various physiological processes . Furthermore, glycocyamine can modulate enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that glycocyamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to glycocyamine has been observed to enhance cellular energy metabolism and improve muscle function in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, glycocyamine has been shown to enhance muscle strength and endurance without adverse effects. At high doses, it may cause toxic effects such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase and S-adenosylmethionine, which act as cofactors in the methylation process . This interaction influences metabolic flux and the levels of metabolites involved in energy production and storage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of glycocyamine in target tissues such as muscles and the brain . The compound’s distribution is crucial for its physiological effects, as it needs to reach specific cellular compartments to exert its functions.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments . Targeting signals and post-translational modifications may direct glycocyamine to specific organelles, enhancing its biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione typically involves the reaction of ethylene glycol with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)imidazolidine-2,4-dione.
Reduction: Formation of a more saturated imidazolidine ring.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, plastics, and other polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in the synthesis of pharmaceuticals.
Imidazolidine-2-thione:
Glycocyamine: A precursor to creatine, widely studied for its role in energy metabolism.
Uniqueness
3-(2-Hydroxyethyl)imidazolidine-2,4-dione is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELQCSLZWHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313587 | |
| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63696-48-0 | |
| Record name | NSC273045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


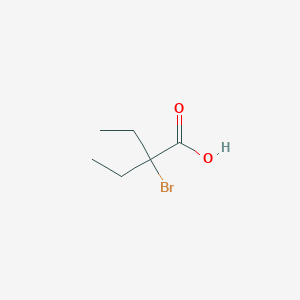
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

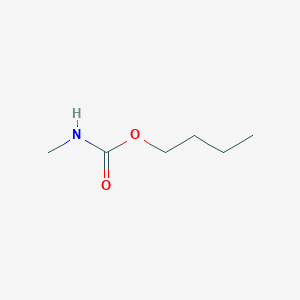
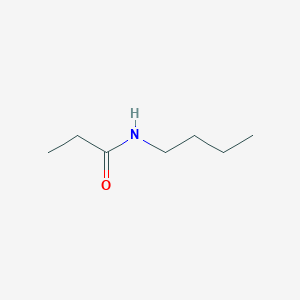
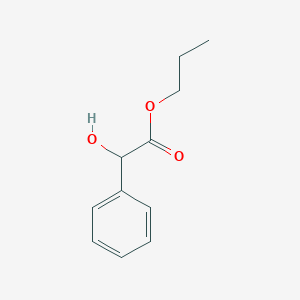
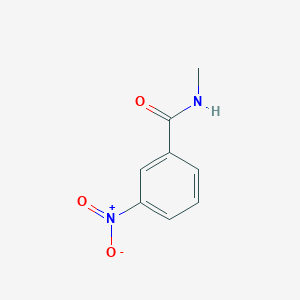
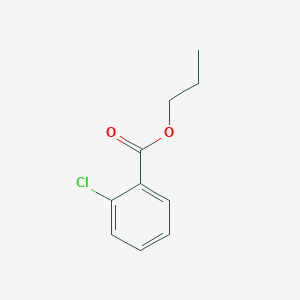
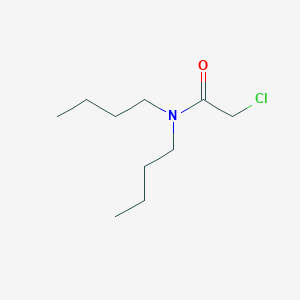
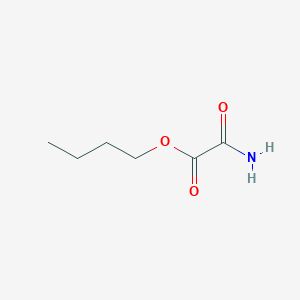
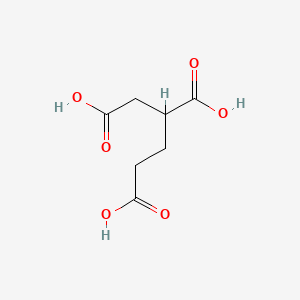
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)
